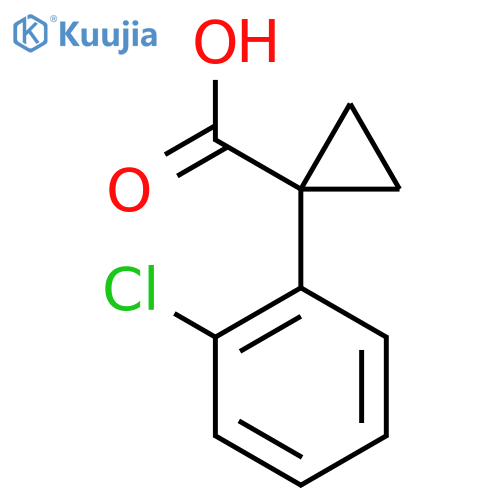Cas no 122143-19-5 (1-(2-chlorophenyl)cyclopropane-1-carboxylic acid)

122143-19-5 structure
商品名:1-(2-chlorophenyl)cyclopropane-1-carboxylic acid
CAS番号:122143-19-5
MF:C10H9ClO2
メガワット:196.630262136459
MDL:MFCD07374435
CID:876004
PubChem ID:23035894
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-chlorophenyl)cyclopropanecarboxylic acid
- 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid
- 1-(2-CHLORO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID
- AB39458
- AG-C-28489
- CTK7I5732
- MolPort-003-836-864
- SureCN4284674
-
- MDL: MFCD07374435
- インチ: 1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
- InChIKey: CODFVANRHMDSSS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1(C(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 196.02900
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
じっけんとくせい
- ふってん: 345.9℃ at 760 mmHg
- PSA: 37.30000
- LogP: 2.45620
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid セキュリティ情報
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0175-10G |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid |
122143-19-5 | 95% | 10g |
¥ 2,963.00 | 2023-04-04 | |
| Enamine | EN300-207843-0.1g |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid |
122143-19-5 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-207843-0.25g |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid |
122143-19-5 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z64440-5g |
1-(2-Chlorophenyl)cyclopropanecarboxylic acid |
122143-19-5 | 97% | 5g |
¥543.0 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1041048-5g |
Cyclopropanecarboxylic acid, 1-(2-chlorophenyl)- |
122143-19-5 | 97% | 5g |
$130 | 2024-06-08 | |
| Chemenu | CM202778-5g |
1-(2-Chlorophenyl)cyclopropanecarboxylic acid |
122143-19-5 | 95+% | 5g |
$262 | 2021-08-04 | |
| Alichem | A019111113-5g |
1-(2-Chlorophenyl)cyclopropanecarboxylic acid |
122143-19-5 | 97% | 5g |
$294.00 | 2023-09-03 | |
| TRC | C428645-1g |
1-(2-Chlorophenyl)cyclopropanecarboxylic acid |
122143-19-5 | 1g |
$224.00 | 2023-05-18 | ||
| Apollo Scientific | OR909253-1g |
1-(2-Chlorophenyl)cyclopropanecarboxylic acid |
122143-19-5 | 97+% | 1g |
£15.00 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0175-1G |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid |
122143-19-5 | 95% | 1g |
¥ 594.00 | 2023-04-04 |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
122143-19-5 (1-(2-chlorophenyl)cyclopropane-1-carboxylic acid) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
